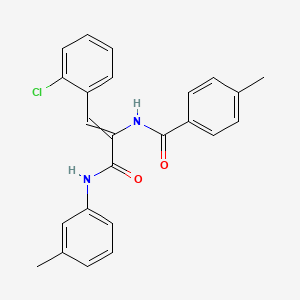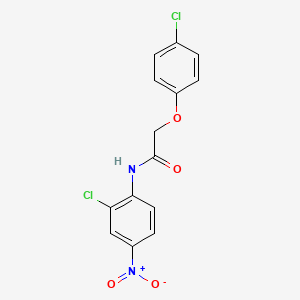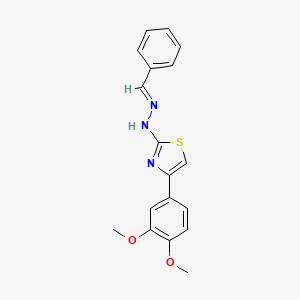![molecular formula C15H9Cl2N3O4 B11707868 2-{[(3,4-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11707868.png)
2-{[(3,4-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(3,4-ジクロロフェニル)アミノ]メチル}-4-ニトロ-2,3-ジヒドロ-1H-イソインドール-1,3-ジオンは、イソインドリン誘導体のクラスに属する複雑な有機化合物です。この化合物は、イソインドール-1,3-ジオンコアに結合したジクロロフェニル基、アミノ基、およびニトロ基の存在を特徴としています。イソインドリン誘導体は、その多様な生物活性が知られており、その潜在的な治療用途について広く研究されてきました。
準備方法
合成経路と反応条件
2-{[(3,4-ジクロロフェニル)アミノ]メチル}-4-ニトロ-2,3-ジヒドロ-1H-イソインドール-1,3-ジオンの合成は、一般的に、容易に入手可能な出発物質から開始される複数のステップを伴います。1つの一般的な合成経路には、以下のステップが含まれます。
塩素化: ジクロロフェニル基は、塩素ガスまたは他の塩素化剤を使用した塩素化反応によって導入できます。
工業生産方法
この化合物の工業生産には、上記の合成経路の最適化バージョンが含まれる場合があり、収率と純度を最大化しながら、コストと環境への影響を最小限に抑えることに重点が置かれます。これらの目標を達成するために、連続フロー合成やグリーンケミストリーの原則の適用などの技術が採用される場合があります。
化学反応の分析
反応の種類
2-{[(3,4-ジクロロフェニル)アミノ]メチル}-4-ニトロ-2,3-ジヒドロ-1H-イソインドール-1,3-ジオンは、次のようなさまざまなタイプの化学反応を受けることができます。
酸化: ニトロ基はさらに酸化されて、ニトロソまたは他の酸化誘導体を生成できます。
還元: ニトロ基は、水素ガスとパラジウム触媒などの還元剤を使用して、アミノ基に還元できます。
置換: ジクロロフェニル基は、求核剤との置換反応を受ける可能性があり、新しい誘導体の生成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 一般的な還元剤には、パラジウム触媒を用いた水素ガス、水素化ホウ素ナトリウム、水素化アルミニウムリチウムなどがあります。
置換: 一般的な求核剤には、アミン、チオール、アルコールなどがあります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ニトロ基の還元によって対応するアミノ誘導体が得られる一方、置換反応によって、さまざまな官能基を持つさまざまな新しい化合物が得られます。
科学研究における用途
生物学: イソインドリン誘導体は、抗菌、抗癌、抗炎症などの生物活性について調査されてきました。
医学: この化合物の潜在的な治療用途には、特定の疾患を標的とした新薬の開発のためのリード化合物としての使用が含まれます。
産業: この化合物は、ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
Biology: Isoindoline derivatives have been investigated for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s potential therapeutic applications include its use as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
2-{[(3,4-ジクロロフェニル)アミノ]メチル}-4-ニトロ-2,3-ジヒドロ-1H-イソインドール-1,3-ジオンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、以下の機序を通じてその効果を発揮する可能性があります。
酵素阻害: この化合物は、病気の経路に関与する特定の酵素を阻害し、治療効果をもたらす可能性があります。
受容体結合: この化合物は、細胞表面の特定の受容体に結合し、細胞シグナル伝達経路を調節する可能性があります。
DNA相互作用: この化合物は、DNAと相互作用し、遺伝子発現と細胞機能の変化につながる可能性があります。
類似の化合物との比較
2-{[(3,4-ジクロロフェニル)アミノ]メチル}-4-ニトロ-2,3-ジヒドロ-1H-イソインドール-1,3-ジオンは、次のような他の類似の化合物と比較できます。
イソインドール-1,3-ジオン誘導体: これらの化合物は、同じコア構造を共有しますが、イソインドール環に結合した置換基が異なります。
ジクロロフェニル誘導体: これらの化合物は、ジクロロフェニル基を含みますが、分子に結合した他の官能基が異なります。
ニトロ化合物: これらの化合物は、ニトロ基を含みますが、分子の残りの構造が異なります。
2-{[(3,4-ジクロロフェニル)アミノ]メチル}-4-ニトロ-2,3-ジヒドロ-1H-イソインドール-1,3-ジオンの独自性は、その特定の官能基の組み合わせにあります。これにより、独特の化学的および生物学的特性が与えられます。
類似化合物との比較
2-{[(3,4-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione can be compared with other similar compounds, such as:
Isoindoline-1,3-dione Derivatives: These compounds share the same core structure but differ in the substituents attached to the isoindoline ring.
Dichlorophenyl Derivatives: These compounds contain the dichlorophenyl group but differ in the other functional groups attached to the molecule.
Nitro Compounds: These compounds contain the nitro group but differ in the rest of the molecular structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C15H9Cl2N3O4 |
|---|---|
分子量 |
366.2 g/mol |
IUPAC名 |
2-[(3,4-dichloroanilino)methyl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H9Cl2N3O4/c16-10-5-4-8(6-11(10)17)18-7-19-14(21)9-2-1-3-12(20(23)24)13(9)15(19)22/h1-6,18H,7H2 |
InChIキー |
NURMITZOOLNZRL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CNC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2E)-3-(4-chlorophenyl)-2-[(4-nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11707798.png)
![3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11707807.png)
![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11707810.png)
![ethyl 5-(benzyloxy)-3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-1H-indole-2-carboxylate](/img/structure/B11707817.png)




![5-(2-Bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11707850.png)
![1'-(4,4-dimethyl-3-oxopentyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11707853.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11707864.png)

